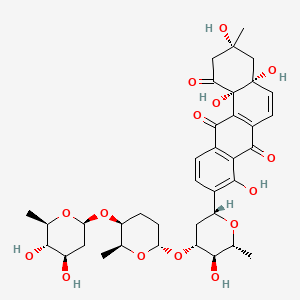

![molecular formula C52H81N7O16 B1214024 N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1214024.png)

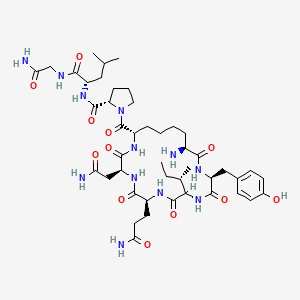

N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide

Vue d'ensemble

Description

L'Échinocandine B est un hexapeptide cyclique naturel avec une chaîne latérale linoléoyle. Il appartient à une classe d'agents antifongiques appelés échinocandines, qui inhibent la synthèse du glucane, un composant majeur de la paroi cellulaire fongique, par inhibition non compétitive d'une enzyme cruciale, la β-(1→3)-D-glucane synthase . L'Échinocandine B est un produit de fermentation d'Aspergillus nidulans et de l'espèce étroitement apparentée, Aspergillus rugulosus .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'Échinocandine B est produite par une combinaison de fermentation et de synthèse chimique. Le processus de fermentation implique la culture d'Aspergillus nidulans ou d'Aspergillus rugulosus dans des conditions spécifiques pour produire le composé . Le noyau d'échinocandine B est ensuite ré-acétylé chimiquement pour produire divers dérivés, tels que la cilofungine . La désacylation de l'échinocandine B par l'action d'une enzyme désacylase d'Actinoplanes utahensis, suivie d'une réacylation, est une étape clé dans la synthèse du médicament antifongique anidulafungine .

Méthodes de production industrielle : La production industrielle d'échinocandine B implique l'optimisation des conditions de fermentation pour maximiser le rendement. Cela comprend l'utilisation de sources de carbone spécifiques, telles que l'oléate de méthyle, qui s'est avéré améliorer considérablement le titre de fermentation de l'échinocandine B . Les techniques de génie génétique sont également utilisées pour améliorer la production d'échinocandine B en modifiant les voies biosynthétiques dans les souches productrices .

Analyse Des Réactions Chimiques

Types de réactions : L'Échinocandine B subit plusieurs réactions chimiques, notamment la désacylation et la réacylation. Le processus de désacylation implique l'élimination de la chaîne latérale lipidique par une enzyme désacylase, suivie d'une réacylation chimique pour produire des dérivés tels que l'anidulafungine .

Réactifs et conditions courants : La désacylation de l'échinocandine B est catalysée par l'enzyme désacylase d'Actinoplanes utahensis . Le processus de réacylation implique l'utilisation d'esters actifs des acides correspondants pour réintroduire la chaîne latérale lipidique .

Principaux produits formés : Les principaux produits formés à partir des réactions chimiques de l'échinocandine B comprennent divers dérivés tels que l'anidulafungine, qui est synthétisé par une série d'étapes de désacylation et de réacylation .

Applications de la recherche scientifique

L'Échinocandine B a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, l'échinocandine B et ses dérivés, tels que l'anidulafungine, sont utilisés comme agents antifongiques pour traiter les infections fongiques invasives . En biologie, l'échinocandine B est utilisée pour étudier la biosynthèse des parois cellulaires fongiques et le rôle de la β-(1→3)-D-glucane synthase . En chimie, l'échinocandine B sert de composé modèle pour étudier la synthèse et la modification des peptides cycliques . Industriellement, l'échinocandine B est produite par fermentation et synthèse chimique pour une utilisation dans des applications pharmaceutiques .

Mécanisme d'action

L'Échinocandine B exerce ses effets antifongiques en inhibant la synthèse de la β-(1→3)-D-glucane, un composant crucial de la paroi cellulaire fongique . Cette inhibition se produit par inhibition non compétitive de l'enzyme β-(1→3)-D-glucane synthase . La chaîne d'acide gras hydrophobe attachée au noyau d'échinocandine B agit comme un « crochet » qui permet au médicament de s'ancrer dans la membrane cellulaire fongique, améliorant ainsi son activité antifongique .

Applications De Recherche Scientifique

Echinocandin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, echinocandin B and its derivatives, such as anidulafungin, are used as antifungal agents to treat invasive fungal infections . In biology, echinocandin B is used to study the biosynthesis of fungal cell walls and the role of β-(1→3)-D-glucan synthase . In chemistry, echinocandin B serves as a model compound for studying the synthesis and modification of cyclic peptides . Industrially, echinocandin B is produced through fermentation and chemical synthesis for use in pharmaceutical applications .

Mécanisme D'action

Echinocandin B exerts its antifungal effects by inhibiting the synthesis of β-(1→3)-D-glucan, a crucial component of the fungal cell wall . This inhibition occurs through noncompetitive inhibition of the enzyme β-(1→3)-D-glucan synthase . The hydrophobic fatty acid chain attached to the echinocandin B core acts as a “hook” that allows the drug to anchor in the fungal cell membrane, enhancing its antifungal activity .

Comparaison Avec Des Composés Similaires

L'Échinocandine B fait partie de la classe des agents antifongiques échinocandines, qui comprend également la caspofungine, la micafungine et l'anidulafungine . Ces composés partagent un noyau hexapeptidique cyclique similaire mais diffèrent par leurs chaînes latérales et leurs modifications spécifiques . Par exemple, la caspofungine est dérivée de la pneumocandine B0 et possède une chaîne latérale unique qui améliore son activité antifongique . La micafungine et l'anidulafungine ont également des chaînes latérales distinctes qui contribuent à leurs propriétés pharmacologiques spécifiques . La structure unique de l'échinocandine B, en particulier sa chaîne latérale linoléoyle, la distingue des autres échinocandines et contribue à son activité antifongique spécifique .

Propriétés

IUPAC Name |

N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h9-10,12-13,21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-8,11,14-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUOJMHVEYMQQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H81N7O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1060.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

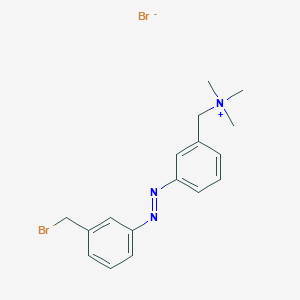

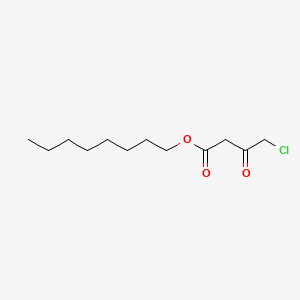

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.